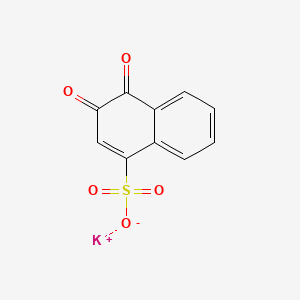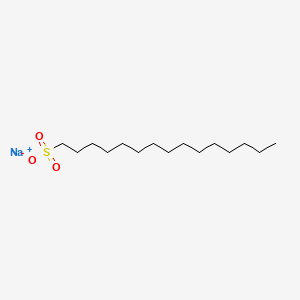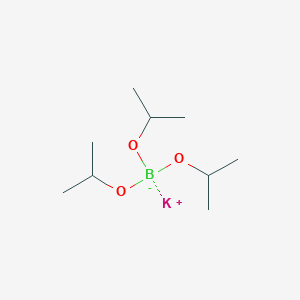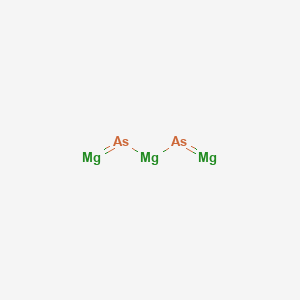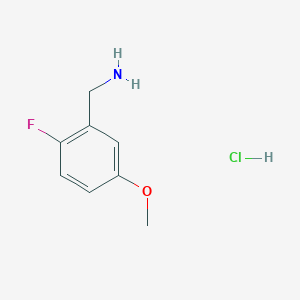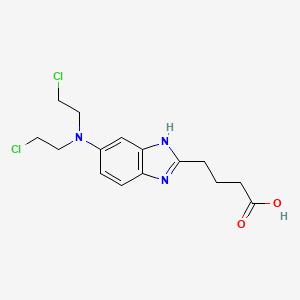
N-Desmethylbendamustine
Descripción general
Descripción
N-Desmethylbendamustine is a chemical compound with the molecular formula C15H19Cl2N3O2 . It is a derivative of Bendamustine, an alkylating agent used in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma .
Synthesis Analysis
N-Desmethylbendamustine is an active metabolite of Bendamustine. It is formed through demethylation of the benzimidazole ring in Bendamustine by the cytochrome P450 (CYP) isoform CYP1A2 .Molecular Structure Analysis
The molecular structure of N-Desmethylbendamustine consists of a benzimidazole ring attached to a butanoic acid group. The benzimidazole ring is substituted with a bis(2-chloroethyl)amino group .Aplicaciones Científicas De Investigación
Cancer Research
N-Desmethylbendamustine: is an active metabolite of bendamustine, a drug used in the treatment of various cancers . It has shown potential in cancer research, particularly in the study of DNA damage and repair mechanisms due to its properties as a DNA alkylating agent. This compound could be instrumental in understanding the efficacy and resistance mechanisms of bendamustine in cancer cells.
Hematology
In hematology, N-Desmethylbendamustine has been studied for its effects on blood leukocytes and lymphoma cells . Its impact on non-cancerous peripheral blood leukocytes and various lymphoma cell lines provides insights into the selective toxicity of chemotherapeutic agents, which is crucial for developing treatments with fewer side effects.
Pharmacokinetics
The metabolite plays a significant role in pharmacokinetic studies, helping to understand the metabolism of bendamustine. The process of demethylation by cytochrome P450 (CYP) isoform CYP1A2, which forms N-Desmethylbendamustine , is essential for predicting drug interactions and responses in patients .
Toxicology
N-Desmethylbendamustine: is also relevant in toxicology research. As a metabolite of a chemotherapeutic agent, studying its toxicity profile is important for assessing the overall safety of bendamustine treatments .
Drug Resistance Research
Research into drug resistance often includes N-Desmethylbendamustine due to its relation to bendamustine. Understanding how cancer cells develop resistance to alkylating agents can lead to the development of new drugs that can overcome this resistance .
Synergistic Drug Interactions
The compound has been observed to have synergistic effects when used with other drugs, such as rituximab . This application is particularly promising in the field of combination therapies, where the goal is to enhance the efficacy of treatment regimens.
Direcciones Futuras
Propiedades
IUPAC Name |
4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZIKXXNXMYQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethylbendamustine | |
CAS RN |
41515-13-3 | |
| Record name | N-Desmethylbendamustine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041515133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYLBENDAMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542SRM4E31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



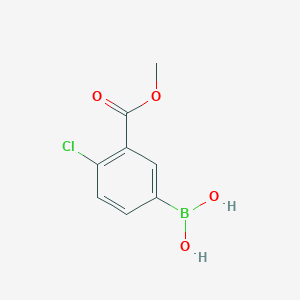
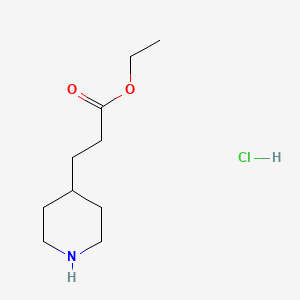

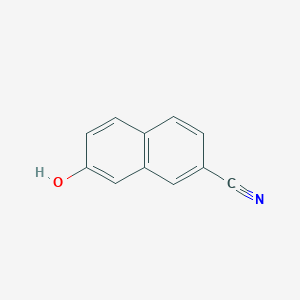
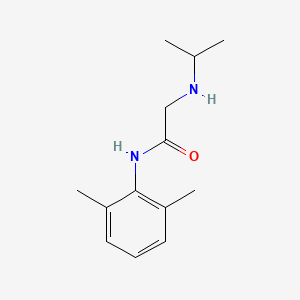
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)
